molecular formula C19H25N3O4 B2885917 Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-12-3

Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No. B2885917
CAS RN: 857494-12-3
M. Wt: 359.426
InChI Key: RXCXMELTUHRXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds . The compound also contains a 2,5-dioxopyrrolidin-3-yl group, which is a type of lactam, a cyclic amide. Lactams are found in many biologically active compounds. The compound also has an ethyl carboxylate ester group, which could potentially undergo hydrolysis under certain conditions.

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is involved in the synthesis and study of heterocyclic compounds, which are crucial in the development of pharmaceuticals due to their complex structures and potential biological activities. For instance, cyanoacetamide has been used in heterocyclic chemistry for the synthesis of various derivatives with antitumor and antioxidant activities, showing the importance of such compounds in medicinal chemistry research (S. A. Bialy & M. Gouda, 2011). Similarly, compounds related to this compound, like SP-04, have been explored for their multi-target therapeutic approach, particularly in neuroprotection against Alzheimer's disease, demonstrating the compound's relevance in developing treatments for neurodegenerative disorders (L. Lecanu et al., 2010).

Antimicrobial and Antitubercular Activity

Another significant application of such compounds is in the design and synthesis of derivatives with potent antimicrobial and antitubercular activities. Novel imidazo[1,2-a]pyridine-3-carboxamides, for example, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting the compound's potential in addressing antibiotic resistance (Kai Lv et al., 2017). This indicates the pivotal role of this compound derivatives in the ongoing battle against infectious diseases.

Alzheimer's Disease Research

The compound's derivatives have also been explored for their potential in Alzheimer's disease research, particularly as inhibitors of acetylcholinesterase and beta-amyloid protein, suggesting a promising avenue for the development of anti-Alzheimer's agents (L. W. Mohamed et al., 2018). This aligns with the broader research trend of targeting neurodegenerative diseases through innovative chemical synthesis.

Antioxidant Activity

Research has also extended into the synthesis and evaluation of derivatives for their antioxidant activities, as seen in the study of pyrrolyl selenolopyridine compounds, which have shown remarkable antioxidant properties (R. Zaki et al., 2017). Antioxidants play a crucial role in mitigating oxidative stress, further underscoring the compound's utility in medicinal chemistry.

properties

IUPAC Name

ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-26-19(25)21-9-7-20(8-10-21)16-12-17(23)22(18(16)24)15-6-5-13(2)11-14(15)3/h5-6,11,16H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCXMELTUHRXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.